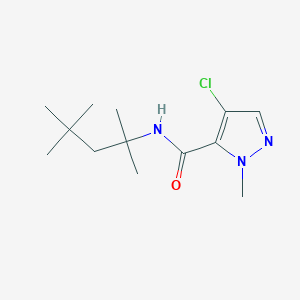![molecular formula C18H12N2O4 B5265068 3-[5-(2-nitrophenyl)-2-furyl]-1-(3-pyridinyl)-2-propen-1-one](/img/structure/B5265068.png)
3-[5-(2-nitrophenyl)-2-furyl]-1-(3-pyridinyl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-(2-nitrophenyl)-2-furyl]-1-(3-pyridinyl)-2-propen-1-one, also known as EF24, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. EF24 belongs to the class of chalcones, which are naturally occurring compounds found in various plants. The compound has been shown to have anti-cancer properties and has been the subject of several scientific studies in recent years.
作用機序
3-[5-(2-nitrophenyl)-2-furyl]-1-(3-pyridinyl)-2-propen-1-one exerts its anti-cancer effects through multiple mechanisms. The compound can activate the Nrf2 pathway, which is involved in the regulation of cellular antioxidant defenses. This compound can also inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. Additionally, this compound can induce the production of reactive oxygen species, which can cause oxidative stress and lead to cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound can increase the expression of antioxidant enzymes such as heme oxygenase-1 and glutathione peroxidase. This compound can also inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound can modulate the expression of various genes involved in cancer cell proliferation, apoptosis, and metastasis.
実験室実験の利点と制限
3-[5-(2-nitrophenyl)-2-furyl]-1-(3-pyridinyl)-2-propen-1-one has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. This compound is also relatively inexpensive compared to other anti-cancer compounds. However, this compound has some limitations for lab experiments. The compound has low solubility in water, which can limit its use in certain experiments. This compound can also be toxic at high concentrations, which can affect the interpretation of experimental results.
将来の方向性
There are several future directions for the study of 3-[5-(2-nitrophenyl)-2-furyl]-1-(3-pyridinyl)-2-propen-1-one. One direction is to investigate the use of this compound in combination with other anti-cancer compounds to enhance its efficacy. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. Additionally, the development of this compound derivatives with improved solubility and bioavailability could enhance its potential for clinical use. Overall, this compound has shown promising results in preclinical studies and has the potential to be developed into a novel anti-cancer therapy.
合成法
3-[5-(2-nitrophenyl)-2-furyl]-1-(3-pyridinyl)-2-propen-1-one can be synthesized through a multi-step process that involves the reaction of 2-acetyl furan and 2-nitrobenzaldehyde in the presence of a base such as potassium hydroxide. The resulting intermediate is then reacted with 3-pyridinecarboxaldehyde to yield this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions to obtain high yields and purity.
科学的研究の応用
3-[5-(2-nitrophenyl)-2-furyl]-1-(3-pyridinyl)-2-propen-1-one has been extensively studied for its anti-cancer properties and has shown promising results in preclinical studies. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
(E)-3-[5-(2-nitrophenyl)furan-2-yl]-1-pyridin-3-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O4/c21-17(13-4-3-11-19-12-13)9-7-14-8-10-18(24-14)15-5-1-2-6-16(15)20(22)23/h1-12H/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJCTWFNRWRUJK-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)C3=CN=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C(=O)C3=CN=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B5265005.png)
![6-[2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)vinyl]-5-nitro-2,4-pyrimidinediol](/img/structure/B5265014.png)
![N-{2-[4-(3,9-diazaspiro[5.5]undec-3-ylcarbonyl)phenoxy]ethyl}acetamide hydrochloride](/img/structure/B5265016.png)
![N'-({2-[methyl(phenylsulfonyl)amino]acetyl}oxy)benzenecarboximidamide](/img/structure/B5265022.png)
![4-{[6-(ethoxycarbonyl)-5-(2-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}benzoic acid](/img/structure/B5265024.png)

![ethyl 5-(4-chlorophenyl)-2-(2-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5265034.png)
![ethyl 2-(2-bromo-4,5-dimethoxybenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5265059.png)
![N-[1-(4-pyridinyl)ethyl]-2-[3-(trifluoromethyl)phenoxy]propanamide](/img/structure/B5265064.png)
![3-(benzylimino)-5-(dimethylamino)-2-{1-[(diphenylboryl)amino]-2,2,2-trifluoroethylidene}-1-phenyl-4-penten-1-one](/img/structure/B5265070.png)

![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5265074.png)
![N-[4-(4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B5265079.png)
